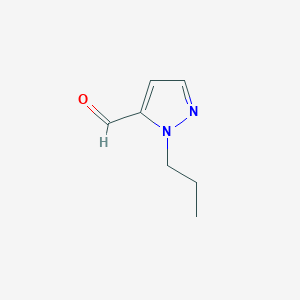

1-propyl-1H-pyrazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

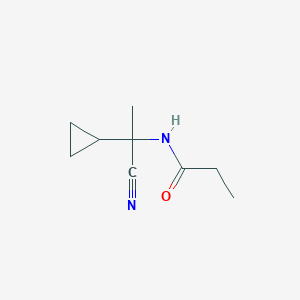

1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 1006458-89-4 . It has a molecular weight of 138.17 . It is a liquid in its physical form .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The IUPAC name for this compound is 1-propyl-1H-pyrazole-5-carbaldehyde . The Inchi Code for this compound is 1S/C7H10N2O/c1-2-5-9-7 (6-10)3-4-8-9/h3-4,6H,2,5H2,1H3 . The Inchi Key for this compound is RADYDRNLVYMXFZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

1-propyl-1H-pyrazole-5-carbaldehyde is a liquid in its physical form . It has a molecular weight of 138.17 . Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1- and 2 .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have gained prominence in medicinal chemistry due to their diverse pharmacological activities. Researchers have synthesized various pyrazole derivatives, including 1-propyl-1H-pyrazole-5-carbaldehyde, to explore their potential as drug candidates. Notable properties include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, and antioxidant effects .

Agrochemistry

In agriculture, pyrazoles find applications as agrochemicals. Their insecticidal and herbicidal properties make them valuable for crop protection. Researchers have investigated pyrazole-based compounds, including those derived from 1-propyl-1H-pyrazole-5-carbaldehyde, to develop effective pesticides .

Coordination Chemistry

Pyrazoles serve as ligands in coordination complexes. Their ability to coordinate with metal ions makes them useful in catalysis, material science, and bioinorganic chemistry. Researchers have explored the coordination behavior of 1-propyl-1H-pyrazole-5-carbaldehyde derivatives with various metal centers .

Organometallic Chemistry

Pyrazoles can form stable organometallic complexes. These complexes exhibit unique reactivity and catalytic properties. Researchers have investigated the synthesis and reactivity of organometallic derivatives of 1-propyl-1H-pyrazole-5-carbaldehyde in various reactions .

Green Synthesis

Interest in sustainable chemistry has led to the development of green synthetic methods. Researchers have explored microwave-assisted and other environmentally friendly approaches to synthesize pyrazole derivatives, including those derived from 1-propyl-1H-pyrazole-5-carbaldehyde. These methods minimize waste and energy consumption .

Biological Activity

Pyrazole derivatives often exhibit intriguing biological activity. Researchers have studied the effects of 1-propyl-1H-pyrazole-5-carbaldehyde derivatives on cell lines, wound healing, and apoptosis. These investigations provide insights into potential therapeutic applications .

properties

IUPAC Name |

2-propylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADYDRNLVYMXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-pyrazole-5-carbaldehyde | |

CAS RN |

1006458-89-4 |

Source

|

| Record name | 1-propyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2821972.png)

![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)

![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)

![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2821989.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)